Preprotachykinin B (50-79)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

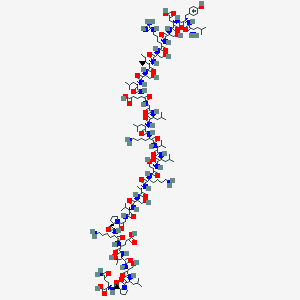

Preprotachykinin B (50-79) is a peptide that is derived from the preprotachykinin B gene. It is also known as substance P (SP) because it was first isolated from the nervous system. Preprotachykinin B (50-79) is a neuropeptide that plays a crucial role in the regulation of pain, inflammation, and other physiological processes.

Wirkmechanismus

Preprotachykinin B (50-79) exerts its effects by binding to the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is expressed in various tissues, including the central nervous system, immune system, and gastrointestinal tract. When Preprotachykinin B (50-79) binds to the NK-1 receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and cytokines.

Biochemische Und Physiologische Effekte

Preprotachykinin B (50-79) has several biochemical and physiological effects. It has been found to be involved in the regulation of pain perception, inflammation, and neuroprotection. The peptide has been shown to induce the release of various neurotransmitters, including substance P, glutamate, and calcitonin gene-related peptide. Additionally, Preprotachykinin B (50-79) has been found to modulate the immune response by inducing the release of cytokines, such as interleukin-1β and tumor necrosis factor-α.

Vorteile Und Einschränkungen Für Laborexperimente

Preprotachykinin B (50-79) has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized using standard peptide synthesis techniques. Additionally, the peptide has been extensively studied in animal models, and there are several commercially available antibodies that can be used to detect the peptide. However, one of the limitations is that the peptide is unstable and can be rapidly degraded by proteolytic enzymes. Additionally, the peptide has a short half-life, which can make it difficult to study its effects over a prolonged period.

Zukünftige Richtungen

There are several future directions for the study of Preprotachykinin B (50-79). One of the directions is to investigate its role in the regulation of pain perception and inflammation in human subjects. Additionally, the peptide has potential therapeutic applications in neurodegenerative diseases, and further studies are needed to investigate its neuroprotective effects. Furthermore, the development of more stable analogs of Preprotachykinin B (50-79) could lead to the development of more effective therapeutic agents.

Synthesemethoden

Preprotachykinin B (50-79) is synthesized by the ribosomal translation of the preprotachykinin B gene. The gene encodes for a precursor protein that is cleaved by proteolytic enzymes to produce several peptides, including Preprotachykinin B (50-79). The peptide is then modified by post-translational modifications, such as phosphorylation and glycosylation, to produce the final product.

Wissenschaftliche Forschungsanwendungen

Preprotachykinin B (50-79) has been extensively studied in scientific research. It has been found to be involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The peptide has been studied in animal models of pain and inflammation, and its role in these processes has been investigated. Additionally, Preprotachykinin B (50-79) has been studied in the context of neuroprotection, and it has been found to have potential therapeutic applications in neurodegenerative diseases.

Eigenschaften

CAS-Nummer |

148597-04-0 |

|---|---|

Produktname |

Preprotachykinin B (50-79) |

Molekularformel |

C143H243N37O46 |

Molekulargewicht |

3216.7 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1 |

InChI-Schlüssel |

XWSPNHVNLFQTLF-XNACSIEDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N |

SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N |

Andere CAS-Nummern |

148597-04-0 |

Sequenz |

LYDSRSISLEGLLKVLSKASVGPKETSLPQ |

Synonyme |

NKB peptide 2 NKB-P2 peptide 2, neurokinin B preprotachykinin B (50-79) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

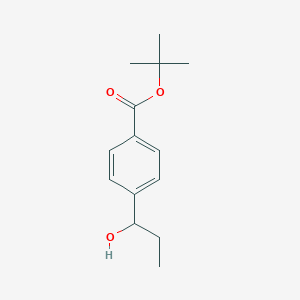

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

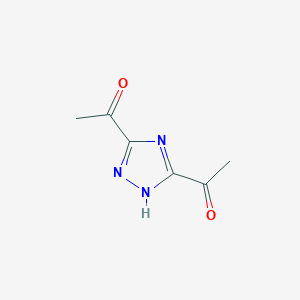

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

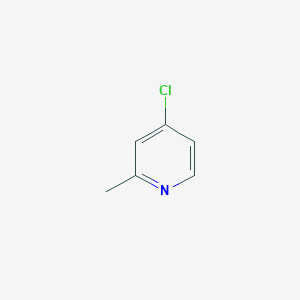

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)

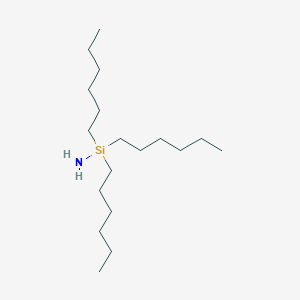

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)